2-(1,1-Dimethoxyethyl)-pyridine

Description

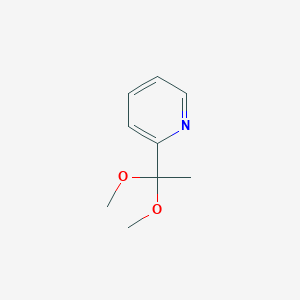

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(1,1-dimethoxyethyl)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c1-9(11-2,12-3)8-6-4-5-7-10-8/h4-7H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKNMJLGGVYFBFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=N1)(OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81454-23-1 | |

| Record name | 2-(1,1-dimethoxyethyl)-pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry

Strategies for the Preparation of 2-(1,1-Dimethoxyethyl)-pyridine

The preparation of the target compound can be viewed from two perspectives: the direct conversion of its immediate precursor, 2-acetylpyridine (B122185), or the initial construction of the pyridine (B92270) ring with the necessary substitution pattern.

The most direct and common method for synthesizing this compound involves the acid-catalyzed ketalization of 2-acetylpyridine. This reaction protects the ketone's carbonyl group and is a well-established transformation in organic synthesis. nih.gov The process typically involves reacting 2-acetylpyridine with an orthoester, such as trimethyl orthoformate (TMOF), or a simple alcohol like methanol (B129727), in the presence of an acid catalyst. ias.ac.inatamanchemicals.com

The reaction with trimethyl orthoformate is efficient for forming dimethyl ketals. atamanchemicals.com The mechanism involves the activation of the carbonyl group by an acid, making it more susceptible to nucleophilic attack by methanol. The use of TMOF is advantageous as it can also act as a dehydrating agent, driving the equilibrium towards the formation of the ketal product. nih.gov Common acid catalysts for this transformation include hydrochloric acid, sulfuric acid, and p-toluenesulfonic acid. nih.govgoogle.com The reaction conditions are generally mild and compatible with various acid-sensitive functional groups. nih.gov

Table 1: Conditions for Acid-Catalyzed Ketalization

| Carbonyl Compound | Reagent(s) | Catalyst | Conditions | Product | Ref |

| Aldehydes/Ketones | Methanol | 0.1 mol% HCl | Ambient temperature, 30 min | Dimethyl Acetal (B89532)/Ketal | nih.gov |

| Ketones | Trimethyl Orthoformate (TMOF) | Acidic Catalysts | 20-80 °C | Dimethyl Ketal | google.com |

| Cyclohexanone (B45756) | TMOF, Isopropanol | p-Toluenesulfonic acid | Reflux, 110-180 °C | Diisopropyl Ketal | google.com |

While the final step to obtain this compound is typically a straightforward ketalization, the synthesis of the pyridine scaffold itself can be achieved through elegant one-pot and multicomponent reactions (MCRs). These methods are highly efficient as they allow for the construction of complex molecules from simple starting materials in a single step, avoiding the isolation of intermediates. organic-chemistry.orgresearchgate.net

The Bohlmann-Rahtz pyridine synthesis is a classic example, which originally involved a two-step process of Michael addition followed by cyclodehydration. beilstein-journals.org Modern modifications have enabled this reaction to be performed in a single pot. A one-pot, three-component heteroannulation reaction can be achieved by reacting an alkynone, a 1,3-dicarbonyl compound, and ammonium (B1175870) acetate (B1210297) in an alcoholic solvent, yielding polysubstituted pyridines with complete regiocontrol. organic-chemistry.org Another prominent method is the Hantzsch dihydropyridine (B1217469) synthesis, which condenses an aldehyde, two equivalents of a β-ketoester, and an ammonia (B1221849) source, followed by oxidation to yield the pyridine ring. beilstein-journals.org These MCRs offer a convergent pathway to highly substituted pyridines, and by choosing appropriate carbonyl precursors, they can provide access to scaffolds that can be subsequently converted to the target compound. researchgate.net

The synthesis of specifically substituted pyridines, such as a 2-substituted derivative, requires excellent control over the regiochemistry of the reactions. The direct functionalization of the pyridine ring can be challenging due to competing reactions at different positions. Therefore, chemo- and regioselective methods are crucial for preparing the necessary precursors. nih.gov

One effective strategy for achieving regioselective substitution at the C2 position involves the use of pyridine N-oxides. The N-oxide group alters the electronic properties of the pyridine ring, facilitating nucleophilic attack at the C2 and C6 positions. For instance, the sequential addition of Grignard reagents to pyridine N-oxides, followed by treatment with acetic anhydride, affords 2-substituted pyridines in high yields. nih.gov This approach allows for the specific introduction of alkyl, alkynyl, or aryl groups at the 2-position. nih.gov Other advanced methods exploit the differential reactivity of leaving groups, such as halides and fluorosulfates, in palladium-catalyzed cross-coupling reactions to build up polysubstituted pyridines in a stepwise, controlled manner. nih.gov

Precursors and Starting Materials

The most direct precursor for the synthesis of this compound is 2-acetylpyridine. wikipedia.org This compound, a viscous colorless liquid, contains the required pyridine ring and the acetyl group at the C2 position, which is ready for conversion to the dimethyl ketal. wikipedia.org

2-Acetylpyridine itself can be synthesized through various routes. A common laboratory preparation involves the acylation of 2-bromopyridine (B144113) via the corresponding Grignard reagent. wikipedia.org Alternative industrial methods include starting from 2-picolinic acid, which is first converted to 2-picolinoyl chloride and then reacted with a malonic ester derivative, followed by hydrolysis and decarboxylation to yield the final product. google.comgoogle.com Another approach involves the selective transformation of 2,6-dicarbethoxypyridine via a Claisen ester condensation with ethyl acetate. researchgate.net The availability of 2-acetylpyridine as a starting material makes the subsequent ketalization a highly practical final step.

Table 2: Synthesis of 2-Acetylpyridine Precursor

| Starting Material | Key Reagents | Intermediate(s) | Product | Ref |

| 2-Bromopyridine | Mg, Acylating Agent | Grignard Reagent | 2-Acetylpyridine | wikipedia.org |

| 2-Picolinic acid | Thionyl chloride, Di-tert-butyl malonate | 2-Picolinoyl chloride | 2-Acetylpyridine | google.com |

| 2,6-Dicarbethoxypyridine | Ethyl acetate, Sodium/Sodium ethoxide | β-keto ester | 2-Carbethoxy-6-acetylpyridine | researchgate.net |

The fundamental construction of the pyridine ring often relies on the use of carbonyl compounds and their derivatives as key building blocks. Classical methods like the Bohlmann-Rahtz synthesis utilize 1,3-dicarbonyl compounds (or enamines derived from them) and alkynones. organic-chemistry.orgbeilstein-journals.org The reaction proceeds through a Michael addition followed by a cyclodehydration to form the pyridine ring with a specific substitution pattern. organic-chemistry.org

Similarly, syntheses based on 1,5-dicarbonyl compounds provide a direct route to the pyridine core. researchgate.net These 1,5-dicarbonyl precursors can be cyclized using an ammonia source, such as hydroxylamine (B1172632) hydrochloride, to furnish the corresponding pyridine derivative. One-pot methods have been developed that combine the formation of the 1,5-dicarbonyl intermediate with its subsequent cyclization, offering a streamlined approach to a diverse range of substituted pyridines. researchgate.net The versatility of these methods allows for the incorporation of various functional groups into the pyridine scaffold by simply changing the starting carbonyl components.

Methodological Advancements in Synthesis

Recent progress in organic synthesis has provided a variety of methods for preparing the 2-acetylpyridine precursor and for its subsequent conversion to this compound. These advancements focus on improving catalytic efficacy, adopting environmentally benign procedures, and fine-tuning reaction parameters to maximize product yield.

The synthesis of the 2-acetylpyridine intermediate can be accomplished through several catalytic routes, each employing different systems to promote the desired transformations. A prominent method starts from 2-picolinic acid and involves a multi-step sequence where catalysis is crucial.

In the first step, 2-picolinic acid is converted to 2-picolinoyl chloride. This reaction is facilitated by catalysts such as N,N-dimethylformamide (DMF) or triethylamine. The subsequent step involves a reaction with a malonate ester, promoted by an inorganic salt catalyst, followed by hydrolysis and decarboxylation to yield 2-acetylpyridine google.comgoogle.com.

Alternative catalytic systems have been explored for reactions involving 2-acetylpyridine. For instance, two-dimensional, surface-engineered graphene oxide nanosheets supporting a copper nanocatalyst (Cu@AA@APTES@GO) have been successfully used in the transannulation of 2-acetylpyridine with alkylamines nih.gov. While not a direct synthesis of the pyridine ring itself, this demonstrates the use of advanced catalytic materials in the functionalization of the 2-acetylpyridine scaffold.

For the second stage—the conversion of 2-acetylpyridine to this compound—the key transformation is ketalization. This is a classic acid-catalyzed reaction. Protic acids like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), as well as Lewis acids, are commonly used to catalyze the reaction between the ketone and two equivalents of methanol. A more contemporary and efficient approach involves the use of trimethyl orthoformate in the presence of an acid catalyst, which acts as both the methanol source and a water scavenger, driving the equilibrium toward the ketal product.

Novel catalytic systems for ketalization that align with green chemistry principles have also been developed. Cobaloxime, formed in situ from CoCl₂ and a dihydrazone ligand, has been shown to be a highly efficient catalyst for the ketalization of various ketones under solvent-free conditions mdpi.com. This system can achieve excellent conversions, often exceeding 99%, and represents a significant advancement over traditional homogeneous acid catalysts mdpi.com.

Table 1: Catalytic Systems in the Synthesis of 2-Acetylpyridine and its Ketalization

| Synthetic Step | Precursor(s) | Catalyst/Promoter | Product | Ref. |

| Acyl Chloride Formation | 2-Picolinic Acid, Thionyl Chloride | N,N-Dimethylformamide (DMF) | 2-Picolinoyl Chloride | google.comgoogle.com |

| C-C Bond Formation | 2-Picolinoyl Chloride, Malonate Ester | Inorganic Salt Catalyst | 2-Picolinoylmalonate Ester | google.comgoogle.com |

| Ketalization | Ketones, Polyhydric Alcohols | Cobaloxime (in situ from CoCl₂) | Cyclic Ketals | mdpi.com |

| Transannulation | 2-Acetylpyridine, Benzyl Amine | Cu@AA@APTES@GO | N-Benzyl-1-(pyridin-2-yl)ethan-1-imine | nih.gov |

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of synthesizing this compound, these principles are applied primarily to the synthesis of the 2-acetylpyridine precursor and the ketalization step.

Traditional methods for preparing 2-acetylpyridine, such as the Grignard reaction using 2-bromopyridine, require anhydrous ether solvents and pose significant safety risks, making them less environmentally friendly google.comwikipedia.org. In contrast, multi-step syntheses starting from 2-picolinic acid can be performed under milder conditions with less hazardous reagents, representing a greener alternative google.comgoogle.com. A patented method highlights a process with simple raw materials, mild conditions, and little pollution google.com.

The ketalization step offers significant opportunities for implementing green chemistry. The development of reusable, heterogeneous catalysts is a key area of focus. While traditional methods use corrosive mineral acids that are difficult to separate from the reaction mixture, solid acid catalysts like zeolites or ion-exchange resins can be employed. These catalysts are easily filtered off and can be recycled, minimizing waste.

A notable green advancement is the use of a cobaloxime catalyst for ketalization under solvent-free conditions mdpi.com. By eliminating the need for a solvent, this method significantly reduces volatile organic compound (VOC) emissions and simplifies product purification. Furthermore, research into water-soluble copper(II) N-heterocyclic carbene complexes for ketone reductions points to a broader trend of developing catalytic systems that can operate in more sustainable media sigmaaldrich.com. Although this applies to ketone reduction rather than ketalization, it underscores the ongoing effort to create environmentally friendly catalysts for transformations of carbonyl compounds like 2-acetylpyridine sigmaaldrich.com.

Optimizing reaction conditions is critical for maximizing yield and ensuring the economic viability of a synthetic route. For the synthesis of 2-acetylpyridine from 2-picolinic acid, specific parameters have been refined to enhance efficiency. A patented process describes heating the initial mixture to 55-65°C, followed by a reflux period of 2-3 hours to complete the acyl chloride formation google.com. The final hydrolysis and decarboxylation step involves refluxing in a mixed solution of water, acetic acid, and sulfuric acid, leading to yields of 2-acetylpyridine between 77.8% and 81.2% google.com.

The optimization of the ketalization of 2-acetylpyridine follows well-established principles for equilibrium reactions. Key variables include temperature, catalyst loading, and the effective removal of the water byproduct. The use of trimethyl orthoformate or a Dean-Stark apparatus is a common strategy to shift the equilibrium towards the product mdpi.com.

A study on cobaloxime-catalyzed ketalization provides a clear example of reaction optimization. The researchers investigated the molar ratio of the cobalt salt to the dihydrazone ligand, identifying an optimal ratio of 1:2, which corresponds to the stoichiometry of the in situ-formed cobaloxime complex mdpi.com. The reaction time was also optimized; for the reaction of cyclohexanone with propane-1,2-diol, a near-quantitative conversion of 99.2% was achieved in just 30 minutes mdpi.com. While this specific example does not use 2-acetylpyridine, the principles are directly applicable. Such optimization demonstrates how careful control of reaction parameters can lead to highly efficient and high-yielding transformations.

Table 2: Optimized Reaction Conditions and Yields for 2-Acetylpyridine Synthesis

| Step | Reactants | Conditions | Yield | Ref. |

| Hydrolysis & Decarboxylation | 2-Picolinoylmalonate intermediate in H₂O/Acetic Acid/H₂SO₄ | Reflux, 2-3 hours | 77.8% | google.com |

| Hydrolysis & Decarboxylation | 2-Picolinoylmalonate intermediate in H₂O/Acetic Acid/H₂SO₄ | Reflux, 2-3 hours | 81.2% | google.com |

Reactivity, Reaction Mechanisms, and Chemical Transformations

Reactivity Profile of the 2-(1,1-Dimethoxyethyl) Substituent

The 2-(1,1-dimethoxyethyl) group is a ketal, which serves as a protected form of a carbonyl group. Its reactivity is dominated by the chemistry of the acetal (B89532) functional group.

The dimethoxyethyl group can be hydrolyzed under acidic conditions to yield 2-acetylpyridine (B122185). This reaction is a reversible process, and the equilibrium can be shifted by controlling the reaction conditions. The presence of excess water drives the equilibrium towards the formation of the ketone, while anhydrous conditions favor the ketal.

The mechanism of hydrolysis involves the protonation of one of the methoxy (B1213986) groups, followed by the elimination of methanol (B129727) to form a resonance-stabilized oxocarbenium ion. Subsequent attack by water and deprotonation yields the hemiacetal, which is in equilibrium with the final ketone product. The proximity of the electron-withdrawing pyridine (B92270) nitrogen can influence the rate of this reaction.

Table 1: Conditions for Acetal Hydrolysis

| Catalyst | Solvent | Temperature (°C) | Outcome |

| Dilute HCl | Water/THF | 25-50 | Formation of 2-acetylpyridine |

| Acetic Acid | Water | 80-100 | Cleavage of the acetal |

| Solid Acid Resin | Methanol/Water | 60 | Hydrolysis to the ketone |

Transacetalization involves the reaction of the 2-(1,1-dimethoxyethyl) group with a different alcohol or diol in the presence of an acid catalyst. This process results in the exchange of the methoxy groups for other alkoxy groups, forming a new ketal. This reaction is also an equilibrium process, and the use of a large excess of the new alcohol or the removal of methanol can drive the reaction to completion. This method is useful for introducing different protecting groups or for creating more complex molecular architectures.

The 2-(1,1-dimethoxyethyl)-pyridine can serve as a precursor for the in situ generation of 2-acetylpyridine under acidic conditions. The newly formed carbonyl group can then participate in a variety of subsequent reactions in a one-pot synthesis. For instance, the in situ generated 2-acetylpyridine can undergo condensation reactions with amines to form imines, or with activated methylene (B1212753) compounds in aldol-type reactions. This strategy avoids the isolation of the often more reactive and potentially less stable ketone.

Reactivity of the Pyridine Nucleus

The pyridine ring is an electron-deficient aromatic system due to the electronegative nitrogen atom. The presence of the 2-(1,1-dimethoxyethyl) substituent, which is expected to be electron-withdrawing, further influences the reactivity of the ring.

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally difficult and requires harsh reaction conditions. The nitrogen atom deactivates the ring towards electrophilic attack by inductively withdrawing electron density. Furthermore, under the acidic conditions often required for EAS, the pyridine nitrogen is protonated, forming a pyridinium (B92312) ion which is even more strongly deactivated.

When EAS does occur, it is directed to the 3- and 5-positions. Attack at the 2-, 4-, or 6-positions is highly disfavored as it would place a positive charge on the already electron-deficient nitrogen atom in one of the resonance structures of the sigma complex. The 2-(1,1-dimethoxyethyl) group, being an electron-withdrawing substituent, further deactivates the ring, making electrophilic substitution even more challenging and reinforcing the preference for substitution at the 3- and 5-positions.

Table 2: Regioselectivity in Electrophilic Aromatic Substitution of Pyridine

| Position of Attack | Stability of Intermediate |

| 2- or 6- | Highly destabilized (positive charge on N) |

| 4- | Highly destabilized (positive charge on N) |

| 3- or 5- | Less destabilized (positive charge on C) |

The pyridine nucleus, particularly when substituted with electron-withdrawing groups, is susceptible to nucleophilic attack. Nucleophilic attack on the unsubstituted pyridine ring preferentially occurs at the 2- and 4-positions, as the negative charge in the resulting intermediate can be delocalized onto the electronegative nitrogen atom, which provides significant stabilization. wikipedia.org

The presence of the 2-(1,1-dimethoxyethyl) group at the 2-position is expected to further activate the ring towards nucleophilic attack, especially at the 4- and 6-positions. Strong nucleophiles can add to the ring, leading to the formation of dihydro- or tetrahydropyridine (B1245486) derivatives. In cases where a suitable leaving group is present on the ring, nucleophilic aromatic substitution (SNAr) can occur, again favoring the 2- and 4-positions relative to the nitrogen. quimicaorganica.orgnih.gov For this compound, a strong nucleophile could potentially attack the 6-position, leading to an addition product, or if a leaving group were present at the 4- or 6-position, substitution would be facilitated.

N-Alkylation and N-Oxidation Processes

The nitrogen atom in the pyridine ring is a key center for reactivity, readily undergoing alkylation and oxidation.

N-Alkylation: The reaction of a pyridine with an alkyl halide leads to the formation of a pyridinium salt, where the nitrogen atom becomes quaternized. This process increases the positive charge in the ring, enhancing its reactivity towards both oxidation and reduction. While this is a general reaction for pyridines, specific studies detailing the N-alkylation of this compound are not extensively reported in the available literature. The steric hindrance presented by the 1,1-dimethoxyethyl group at the 2-position might influence the rate and conditions required for N-alkylation compared to unsubstituted pyridine.

Ring-Forming Reactions and Heteroannulation Processes

Pyridine and its derivatives are crucial building blocks in the synthesis of more complex heterocyclic systems through ring-forming and heteroannulation reactions.

Ring-Forming Reactions: Pyridine N-oxides can be utilized in various cycloaddition reactions. The N-O bond can act as a dipole in these transformations. Furthermore, functionalization of the pyridine ring, often facilitated by the N-oxide group, can provide handles for subsequent annulation reactions to build fused heterocyclic systems. For instance, the addition of malonate anions to pyridine N-oxide derivatives, after activation with trifluoromethanesulfonic anhydride, can lead to the formation of substituted pyridines which could potentially undergo further cyclization.

Heteroannulation: Heteroannulation involves the construction of a new heterocyclic ring onto an existing ring system. Palladium-catalyzed heteroannulation reactions are a powerful tool for constructing complex heterocyclic structures. Although these methodologies are broadly applicable to pyridine derivatives, specific examples of ring-forming or heteroannulation reactions commencing with this compound are not detailed in the currently accessible research. The presence of the dimethoxyethyl substituent could potentially be leveraged in specific cyclization strategies, for example, through hydrolysis of the acetal to a ketone followed by condensation reactions. However, documented instances of such pathways for this specific compound are scarce.

Mechanistic Investigations of Key Transformations

Understanding the reaction mechanisms is fundamental to controlling the outcome of chemical transformations.

Mechanistic studies often employ a combination of experimental techniques, such as kinetic analysis, isotopic labeling, and computational modeling, to elucidate the pathways of a reaction. For pyridine derivatives, mechanistic investigations have been conducted for various reactions, including direct arylation of pyridine N-oxide. These studies have revealed complex catalytic cycles and the involvement of multiple metallic species in palladium-catalyzed reactions.

However, specific mechanistic investigations focusing on the N-alkylation, N-oxidation, or ring-forming reactions of this compound have not been prominently featured in the scientific literature. General mechanistic principles of electrophilic attack at the nitrogen for N-alkylation and N-oxidation would be expected to apply. For any potential ring-forming reactions, the mechanism would be highly dependent on the specific reagents and conditions employed. Without specific examples of these reactions for this compound, detailed mechanistic discussions remain speculative and would be based on analogies to simpler pyridine systems.

Applications in Advanced Organic Synthesis

2-(1,1-Dimethoxyethyl)-pyridine as a Synthetic Building Block

The reactivity of this compound makes it a powerful tool for synthetic chemists. The dimethoxyethyl group can be readily transformed into other functionalities, and the pyridine (B92270) ring itself can be a scaffold for further elaboration.

Precursor for the Introduction of Carbonyl Functionalities

The 1,1-dimethoxyethyl group is a ketal, which serves as a protected form of a ketone. wikipedia.org This protecting group can be removed under acidic conditions to reveal the carbonyl group. wikipedia.org This transformation is particularly useful in multi-step syntheses where the reactivity of a ketone needs to be masked until a later stage. The general strategy involves carrying the stable this compound through several reaction steps and then deprotecting the ketal to unmask the acetyl group.

For instance, the hydrolysis of the dimethoxyethyl group can be achieved using aqueous acid, providing a straightforward route to 2-acetylpyridine (B122185) derivatives. This method is advantageous as it avoids the direct use of potentially reactive acetylpyridines in earlier synthetic steps where they might undergo undesired side reactions.

Synthon for Substituted Pyridines and Other Nitrogen Heterocycles

This compound is an effective synthon for the creation of a wide array of substituted pyridines. The pyridine ring can undergo various substitution reactions, and the dimethoxyethyl group can be manipulated to introduce further diversity. This approach is valuable for producing libraries of compounds for screening in drug discovery and materials science.

Furthermore, this compound serves as a precursor for the synthesis of other nitrogen-containing heterocyclic systems. For example, it has been utilized in the construction of imidazo[1,2-a]pyridines, a class of compounds with significant interest in medicinal chemistry. acs.orgacs.org The synthesis can involve the reaction of 2-aminopyridines with various coupling partners, where the this compound derivative can be a key starting material or intermediate. acs.orgacs.org It has also been used in the synthesis of thieno[2,3-c]pyridine (B153571) derivatives through a multi-step sequence involving a one-pot triazolation and a modified Pomeranz-Fritsch reaction. researchgate.net

Role in Complex Molecule Synthesis

The utility of this compound extends to the synthesis of intricate molecules, including natural products and pharmaceuticals. Its ability to introduce a protected carbonyl group and serve as a modifiable pyridine scaffold makes it a strategic component in convergent synthetic routes.

Integration into Natural Product Synthesis Routes

While specific examples directly citing the use of this compound in the total synthesis of a named natural product are not prevalent in the provided search results, its role as a building block for substituted pyridines is highly relevant. nih.gov Pyridine motifs are common in many natural alkaloids. rsc.org The ability to construct diversely substituted pyridines from precursors like this compound is a key strategy in the synthesis of such natural products. rsc.org For example, a general approach to constructing pyridine derivatives could be adapted for the synthesis of monoterpene alkaloids like (−)-actinidine. rsc.org

Utility in the Synthesis of Pharmaceutical Intermediates and Analogs

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. This compound serves as a key intermediate in the synthesis of pharmaceutically active compounds. For instance, it is a precursor for 1-(2,2-dimethoxyethyl)-5-methoxy-6-(methoxycarbonyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid, which is a common intermediate in the synthesis of HIV-1 integrase strand transfer inhibitors such as Dolutegravir, Bictegravir, and Cabotegravir. researchgate.netresearchgate.net

The synthesis of various heterocyclic compounds with potential biological activity often involves intermediates derived from this compound. For example, it has been used in the preparation of pyrazinones and other nitrogen-containing heterocycles that are evaluated for their pharmacological properties. rsc.org The ability to readily introduce and then unmask a carbonyl group makes it a valuable tool in the synthesis of complex pharmaceutical analogs. arkat-usa.org

Strategies for Functional Group Protection and Deprotection

A protecting group is a temporary modification of a functional group to prevent it from reacting during a chemical transformation. wikipedia.orgorganic-chemistry.org The 1,1-dimethoxyethyl group in this compound is a ketal, which functions as a protecting group for a ketone. wikipedia.org

The protection of a carbonyl group as a ketal is a common strategy in organic synthesis to avoid its reaction with nucleophiles or under reducing conditions. wikipedia.org The 1,1-dimethoxyethyl group is stable to a variety of reagents, including bases, nucleophiles, and many reducing and oxidizing agents. uwindsor.ca

Deprotection to regenerate the carbonyl functionality is typically achieved under acidic conditions. wikipedia.orguwindsor.ca This can be accomplished using aqueous solutions of acids like hydrochloric acid or acetic acid. acs.orggoogle.com The specific conditions for deprotection can often be chosen to be mild enough to not affect other acid-sensitive functional groups within the molecule, allowing for selective deprotection. organic-chemistry.org This controlled protection-deprotection strategy is a cornerstone of modern organic synthesis, enabling the construction of complex molecules with high precision. acs.orguchicago.edu

Table 1: Summary of Applications and Synthetic Transformations

| Application Area | Role of this compound | Key Transformation |

|---|---|---|

| Synthetic Building Block | Precursor to carbonyl functionalities | Ketal deprotection (acid-catalyzed hydrolysis) |

| Synthon for substituted pyridines | Ring functionalization, side-chain modification | |

| Precursor to other N-heterocycles | Cyclization reactions (e.g., imidazo[1,2-a]pyridines) | |

| Complex Molecule Synthesis | Intermediate in pharmaceutical synthesis | Used in the synthesis of HIV-1 integrase inhibitors |

| Functional Group Protection | Protecting group for ketones | Formation and cleavage of the ketal group |

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-Acetylpyridine |

| (−)-Actinidine |

| Imidazo[1,2-a]pyridines |

| Thieno[2,3-c]pyridines |

| 1-(2,2-Dimethoxyethyl)-5-methoxy-6-(methoxycarbonyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid |

| Dolutegravir |

| Bictegravir |

| Cabotegravir |

Development of Novel Reagents and Catalysts from Derivatives

The chemical scaffold of this compound and its isomers, particularly those containing the dimethoxyethyl functional group, serves as a valuable platform for the development of novel reagents and catalysts in advanced organic synthesis. The dimethoxyethyl group often functions as a stable protecting group for an acetyl moiety or as a precursor to other reactive functionalities, enabling the synthesis of complex molecular architectures.

One notable application involves the use of a related compound, 1-(2,2-dimethoxyethyl)-2-isocyanobenzene, in multicomponent reactions to generate diverse heterocyclic libraries. In an efficient one-pot, three-component reaction, 1-(2,2-dimethoxyethyl)-2-isocyanobenzene is reacted with various benzaldehydes and 2-aminopyridines. acs.orgacs.org This reaction proceeds under mild acidic conditions and incorporates a sequential Groebke-Blackburn-Bienayme (GBB) reaction followed by cyclization to produce imidazo[1,2-a]pyridine (B132010) derivatives in good yields. acs.orgacs.org The significance of this protocol lies in its atom economy and operational simplicity, providing a straightforward route to novel heterocyclic compounds that can be further elaborated into potential catalysts or biologically active molecules. acs.orgacs.org

Furthermore, derivatives incorporating the dimethoxyethyl group are instrumental in the synthesis of fused heterocyclic systems through multi-step synthetic sequences. For instance, 1-(2,2-dimethoxyethyl)-5-(thiophen-2-yl)-1H-1,2,3-triazole has been synthesized via a one-pot triazolation reaction. kuleuven.beresearchgate.net This triazole derivative is a key intermediate that undergoes a modified Pomeranz-Fritsch reaction to yield a thieno[2,3-c] Current time information in Bangalore, IN.diva-portal.orgbhu.ac.intriazolo[1,5-ɑ]pyridine compound. kuleuven.beresearchgate.net In the final step, acid-mediated denitrogenative transformation reactions lead to the formation of a variety of thieno[2,3-c]pyridine derivatives in good yields. kuleuven.beresearchgate.net This metal-free synthetic strategy highlights the utility of the dimethoxyethyl-containing precursor in accessing novel thienopyridine scaffolds, which are present in a number of anticoagulant drugs. kuleuven.beresearchgate.net The ability to generate a library of 7-(substituted methyl)thieno[2,3-c]pyridines, thieno[2,3-c]pyridine-7-ylmethyl esters, and imidazo[1,5-ɑ]thieno[2,3-c]pyridine derivatives underscores the role of the initial dimethoxyethyl-functionalized reagent in creating diverse molecular structures. kuleuven.beresearchgate.net

The development of pyridine-based ligands for catalysis is an active area of research. Chiral pyridine derivatives, for example, can be synthesized and subsequently coordinated to metal centers to create catalysts for asymmetric transformations. While not directly starting from this compound, the principles of ligand design and synthesis are applicable. For instance, chiral 2-aryl-6-alkylpyridine alcohols have been synthesized in a two-step process from 2,6-dibromopyridine (B144722) and subsequently used to form stable N,N,O-tridentate coordinated Au(III) complexes. These complexes have demonstrated catalytic activity in reactions such as propargyl cyclopropanation.

The versatility of the pyridine ring allows for its incorporation into various ligand scaffolds, including pincer-type ligands and those used in transfer hydrogenation reactions. Ruthenium(II)-arene complexes bearing pyridine–quinoline and biquinoline-based ligands have been shown to be efficient catalysts for the transfer hydrogenation of ketones. mdpi.com The synthesis of these ligands often involves multi-step procedures where the strategic placement of functional groups on the pyridine ring is crucial for the catalytic activity and stability of the final complex.

The following table summarizes the types of novel compounds derived from precursors containing the dimethoxyethyl group and their applications.

| Precursor Compound | Derived Novel Compound(s) | Application Area |

| 1-(2,2-dimethoxyethyl)-2-isocyanobenzene | Imidazo[1,2-a]pyridines | Synthesis of novel heterocyclic scaffolds |

| 1-(2,2-dimethoxyethyl)-5-(thiophen-2-yl)-1H-1,2,3-triazole | Thieno[2,3-c]pyridine derivatives | Development of potential therapeutic agents |

Spectroscopic and Structural Elucidation Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹H NMR Spectroscopic Analysis

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For 2-(1,1-Dimethoxyethyl)-pyridine, the ¹H NMR spectrum is expected to show distinct signals for the protons on the pyridine (B92270) ring and the protons of the dimethoxyethyl substituent.

The pyridine ring protons would typically appear in the aromatic region of the spectrum (δ 7.0-8.5 ppm). The exact chemical shifts and coupling patterns depend on the substitution pattern. A proton at the C6 position is expected to be the most downfield due to the deshielding effect of the adjacent nitrogen atom. The protons at C3, C4, and C5 would resonate at higher fields, with their multiplicity (singlet, doublet, triplet) and coupling constants (J-values) revealing their connectivity. For comparison, in the related compound 2-(hydroxymethyl)pyridine, the proton at C6 appears at δ 8.5 ppm. chemicalbook.com

The 1,1-dimethoxyethyl group would exhibit two characteristic signals in the aliphatic region:

A singlet for the methyl (CH₃) protons. In similar structures like (1,1-dimethoxyethyl)benzene (B1582949), this signal appears around δ 1.53 ppm. acs.org

A singlet for the six equivalent protons of the two methoxy (B1213986) (OCH₃) groups. For (1,1-dimethoxyethyl)benzene, this signal is observed at δ 3.18 ppm. acs.org

The integration of these signals would correspond to the number of protons, confirming the presence of 3H for the methyl group and 6H for the two methoxy groups.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Pyridine H-6 | ~8.5 | Doublet |

| Pyridine H-3, H-4, H-5 | ~7.0 - 7.8 | Multiplets |

| -C(OCH₃)₂CH₃ | ~1.5 | Singlet |

| -C(OCH₃ )₂CH₃ | ~3.2 | Singlet |

¹³C NMR Spectroscopic Analysis

Carbon-13 (¹³C) NMR spectroscopy provides a signal for each unique carbon atom in the molecule, offering direct insight into the carbon skeleton. The chemical shifts in ¹³C NMR are sensitive to the hybridization and electronic environment of the carbon atoms. pitt.edu

For this compound, the pyridine ring carbons are expected to resonate in the aromatic region (δ 120-160 ppm). The C2 carbon, being bonded to the substituent and adjacent to the nitrogen, would likely be the most downfield in the aromatic region.

The carbons of the 1,1-dimethoxyethyl group would have characteristic chemical shifts:

The quaternary carbon atom directly attached to the pyridine ring and the two oxygen atoms would appear significantly downfield, likely around δ 100-105 ppm, due to the deshielding effect of the oxygen atoms. For instance, the equivalent carbon in (1,1-dimethoxyethyl)benzene is found at δ 101.7 ppm. acs.org

The methoxy (OCH₃) carbons would resonate around δ 49-55 ppm. acs.orgchemrxiv.org

The methyl (CH₃) carbon would appear at a higher field, typically in the range of δ 25-30 ppm. acs.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Pyridine C2 | ~160-165 |

| Pyridine C6 | ~149 |

| Pyridine C4 | ~136 |

| Pyridine C3, C5 | ~120-125 |

| C (OCH₃)₂CH₃ | ~102 |

| -OC H₃ | ~49 |

| -C H₃ | ~26 |

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation

Two-dimensional NMR experiments are crucial for unambiguously assigning the signals from ¹H and ¹³C NMR and establishing the connectivity between atoms. emerypharma.com

COSY (Correlation Spectroscopy) : This experiment reveals correlations between protons that are coupled to each other (typically on adjacent carbons). For this compound, COSY would show correlations between the adjacent protons on the pyridine ring (e.g., H3 with H4, H4 with H5), confirming their sequence. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This allows for the direct assignment of protonated carbons in the ¹³C NMR spectrum. For example, the pyridine proton signals would correlate with their corresponding pyridine carbon signals. researchgate.netrsc.org

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons that are separated by two or three bonds. HMBC is particularly valuable for identifying quaternary carbons (which have no attached protons and thus no signal in an HSQC spectrum) and for connecting different fragments of the molecule. researchgate.netrsc.org For instance, HMBC correlations would be expected from the methyl protons to the quaternary acetal (B89532) carbon and the C2 carbon of the pyridine ring. Similarly, the methoxy protons would show correlations to the quaternary acetal carbon. These correlations would definitively link the 1,1-dimethoxyethyl substituent to the C2 position of the pyridine ring.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental formula. rsc.org For this compound (C₉H₁₃NO₂), the expected exact mass of the molecular ion [M]⁺ or the protonated molecule [M+H]⁺ can be calculated and compared with the experimental value to confirm the molecular formula with high confidence.

Table 3: Calculated Exact Masses for this compound

| Ion | Molecular Formula | Calculated Exact Mass (m/z) |

|---|---|---|

| [M]⁺ | C₉H₁₃NO₂ | 167.0946 |

| [M+H]⁺ | C₉H₁₄NO₂⁺ | 168.1025 |

Elucidation of Fragmentation Pathways

In a mass spectrometer, molecules can be induced to break apart into smaller, charged fragments. The pattern of these fragments is often unique to a specific molecular structure and can be used to deduce its connectivity.

For this compound, a common fragmentation pathway would likely involve the loss of a methoxy group (-OCH₃) from the molecular ion to form a stable oxonium ion. This would result in a fragment ion with an m/z value corresponding to [M - 31]⁺. Another likely fragmentation would be the loss of a methyl radical (-CH₃) to give a fragment at [M - 15]⁺. The pyridine ring itself is relatively stable, but further fragmentation could involve cleavage of the bond between the ring and the substituent. Analysis of these characteristic fragmentation patterns provides corroborating evidence for the proposed structure.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental analytical technique used to identify functional groups within a molecule. The absorption of infrared radiation causes molecular vibrations, such as stretching and bending of chemical bonds. The frequencies of these vibrations are characteristic of the specific bonds and functional groups present.

For this compound, an IR spectrum would be expected to show characteristic absorption bands for the pyridine ring and the dimethoxyethyl group. Key expected vibrational modes would include:

C-H stretching vibrations: Aromatic C-H stretches from the pyridine ring would typically appear in the region of 3000-3100 cm⁻¹. Aliphatic C-H stretches from the methyl and methoxy groups would be expected in the 2850-3000 cm⁻¹ range.

C=N and C=C stretching vibrations: The stretching vibrations of the C=N and C=C bonds within the pyridine ring are expected to produce a series of sharp bands in the 1400-1600 cm⁻¹ region.

C-O stretching vibrations: Strong absorption bands corresponding to the C-O stretching of the two methoxy groups in the ketal function would be anticipated in the 1050-1150 cm⁻¹ region.

Pyridine ring bending vibrations: Out-of-plane (o.o.p.) C-H bending vibrations for the substituted pyridine ring would appear as characteristic bands in the 700-900 cm⁻¹ region, which are diagnostic of the substitution pattern.

Without experimental data, a specific data table of absorption bands and their assignments cannot be compiled.

X-ray Crystallography for Solid-State Structure Determination

If single crystals of this compound were available for analysis, X-ray diffraction would reveal:

Molecular Geometry: The precise bond lengths and angles of the pyridine ring and the dimethoxyethyl substituent. This would include the C-N, C-C, and C-O bond lengths and the geometry around the quaternary carbon of the ethyl group.

Conformation: The rotational orientation of the dimethoxyethyl group relative to the plane of the pyridine ring.

Crystal Packing: The intermolecular interactions, such as van der Waals forces or potential weak hydrogen bonds, that govern how the molecules are arranged in the solid state.

Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the unit cell, along with the crystal system and space group.

As no published crystal structure or associated crystallographic information file (CIF) for this compound could be located, a data table of its crystallographic parameters cannot be provided.

Computational and Theoretical Studies

Quantum Chemical Calculations on Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For pyridine (B92270) derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d,p) or 6-311++G(d,p), are employed to determine optimized geometries, vibrational frequencies, and thermodynamic properties. nih.govscispace.combrieflands.com These calculations can accurately predict bond lengths, bond angles, and dihedral angles.

In the case of 2-(1,1-dimethoxyethyl)-pyridine, DFT would be used to model the geometry of the pyridine ring and the attached dimethoxyethyl group. The pyridine ring itself is a π-deficient aromatic system due to the electronegative nitrogen atom, which influences its chemical reactivity. mdpi.com DFT studies on related systems, such as other substituted pyridines and complex molecules incorporating the 2-(1,1-dimethoxyethyl) moiety, have successfully calculated structural parameters that agree well with experimental data. nih.govresearchgate.net For instance, calculations on similar heterocyclic compounds have predicted aromatic C-C bond lengths in the range of 1.39–1.42 Å. researchgate.net

DFT is also instrumental in studying reaction mechanisms involving pyridine derivatives. It can be used to calculate the energies of reactants, products, and transition states, thereby mapping out the most likely reaction pathways. unjani.ac.idrsc.org

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals indicate a molecule's ability to act as an electron donor (nucleophile) or electron acceptor (electrophile). irjweb.com

The energy gap between the HOMO and LUMO is a critical parameter for assessing a molecule's kinetic stability and reactivity. nih.govresearchgate.net A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the occupied to the unoccupied orbital. nih.gov For pyridine and its derivatives, the HOMO is typically a π-orbital distributed over the aromatic ring, while the LUMO is a π* anti-bonding orbital. nih.govresearchgate.net

In this compound, the electron-donating character of the alkyl and methoxy (B1213986) groups would be expected to raise the energy of the HOMO compared to unsubstituted pyridine, potentially increasing its nucleophilicity. The HOMO-LUMO gap influences not only chemical reactions but also the photophysical properties of the molecule. youtube.com Computational studies on various pyridine derivatives have shown that substituents significantly alter the HOMO and LUMO energy levels, which can be correlated with experimental observations of reactivity and biological activity. nih.govnih.gov

| Computational Parameter | Description | Typical Application for Pyridine Derivatives |

| EHOMO | Energy of the Highest Occupied Molecular Orbital. Relates to the ability to donate electrons. | Predicts nucleophilicity and susceptibility to electrophilic attack. nih.gov |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. Relates to the ability to accept electrons. | Predicts electrophilicity and susceptibility to nucleophilic attack. brieflands.com |

| HOMO-LUMO Gap (ΔE) | The energy difference between HOMO and LUMO (ΔE = ELUMO - EHOMO). | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. nih.gov |

| Molecular Electrostatic Potential (MEP) | A 3D map of the electrostatic potential on the electron density surface. | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. nih.gov |

Conformational Analysis and Energetics

For the dimethoxyethyl group, key rotational barriers would exist around the C-C bond connecting it to the pyridine ring and the C-O bonds of the methoxy groups. Computational studies on similar fragments, like the 1,2-dimethoxyethyl radical, have shown that stereoelectronic effects, such as the anomeric effect, can stabilize specific conformations. researchgate.net In this compound, the orientation of the methoxy groups relative to each other and to the pyridine ring will be governed by a balance of steric hindrance and stabilizing electronic interactions. smolecule.com Identifying the preferred conformation is crucial for understanding how the molecule interacts with other species, such as receptors or catalysts. mdpi.com

Molecular Modeling and Dynamics Simulations

Molecular modeling encompasses a broader range of computational techniques used to simulate molecular behavior, from predicting reaction outcomes to understanding complex biological interactions.

For this compound, which serves as a precursor in syntheses like the formation of complex heterocyclic systems, DFT calculations could model the reaction steps. researchgate.net For example, in acid-catalyzed reactions, modeling could predict the site of protonation and the subsequent steps, helping to rationalize product formation and optimize reaction conditions. nih.gov

The way a molecule like this compound interacts with other molecules is fundamental to its application in areas like medicinal chemistry and materials science. Molecular docking and molecular dynamics (MD) simulations are used to predict and analyze these non-covalent interactions. chemrevlett.comtandfonline.com

Docking studies can predict the preferred binding orientation (pose) of a ligand within the active site of a protein. chemrevlett.com For this compound, the pyridine nitrogen can act as a hydrogen bond acceptor, a key interaction in many biological systems. nih.gov The dimethoxyethyl group contributes to the molecule's size, shape, and lipophilicity, which are critical for fitting into a binding pocket. Computational studies on pyridine-based ligands have successfully correlated calculated binding energies and interaction patterns with experimentally observed biological activity. nih.govresearchgate.net MD simulations can further explore the stability of the ligand-protein complex over time, providing insights into the dynamics of the binding event. chemrevlett.com

Structure-Reactivity and Structure-Function Relationship Predictions

While dedicated computational and theoretical studies on the structure-reactivity and structure-function relationships of this compound are not extensively available in peer-reviewed literature, predictions can be made based on the fundamental principles of physical organic chemistry and computational analyses of analogous substituted pyridine compounds. The reactivity and function of this compound are primarily dictated by the interplay of the electronic and steric effects of the 2-(1,1-dimethoxyethyl) substituent on the pyridine ring.

The 2-(1,1-dimethoxyethyl) group is a tertiary alkyl-like substituent bearing two methoxy groups on the alpha-carbon. This structure imparts distinct electronic and steric characteristics that influence the reactivity of both the pyridine nitrogen and the aromatic ring.

Predicted Electronic Effects:

Predicted Steric Effects:

The 2-(1,1-dimethoxyethyl) group is sterically bulky. The tertiary carbon atom bonded to the pyridine ring, along with the two methoxy groups and a methyl group, creates significant steric hindrance around the 2-position of the pyridine ring. This steric bulk is a critical factor in determining the accessibility of the nitrogen lone pair and the adjacent C3 position to incoming reagents.

Structure-Reactivity Relationship Predictions:

Based on these electronic and steric considerations, the following structure-reactivity relationships can be predicted for this compound.

Reactivity of the Pyridine Nitrogen: The electron-donating nature of the substituent is predicted to increase the basicity and nucleophilicity of the pyridine nitrogen compared to unsubstituted pyridine. However, the significant steric hindrance from the bulky 2-(1,1-dimethoxyethyl) group is expected to substantially hinder the approach of electrophiles and Lewis acids to the nitrogen atom. This steric shielding can make protonation and alkylation reactions at the nitrogen more difficult than for less hindered 2-alkylpyridines. nih.gov Computational studies on other 2-alkylpyridines have shown that the aggregation state of organolithium reagents, which is influenced by steric factors, plays a crucial role in the outcome of alkylation reactions. nih.gov

Reactivity of the Pyridine Ring towards Electrophilic Aromatic Substitution (SEAr): Pyridine itself is generally unreactive towards electrophilic aromatic substitution due to the deactivating effect of the electronegative nitrogen atom. The weak electron-donating character of the 2-(1,1-dimethoxyethyl) group might slightly activate the ring towards SEAr compared to pyridine, directing incoming electrophiles to the C3 and C5 positions. However, the steric bulk at the 2-position will likely disfavor substitution at the C3 position, making the C5 position the most probable site for electrophilic attack.

Reactivity of the Pyridine Ring towards Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is inherently electron-deficient and thus more susceptible to nucleophilic attack than benzene. The electron-donating substituent at the 2-position would be expected to slightly decrease the ring's susceptibility to nucleophilic attack compared to unsubstituted pyridine.

Reactivity of the Benzylic-like Protons: The methyl protons of the 1,1-dimethoxyethyl group are alpha to the pyridine ring and could potentially be acidic enough to be removed by a strong base, forming an anion. This anion would be stabilized by the adjacent pyridine ring. Computational studies on the C-H amination of 2-alkylpyridines have indicated that reactions can proceed exclusively at the C(α)-position. rsc.org

The following table summarizes the predicted structure-reactivity relationships for this compound.

| Reactive Site | Predicted Reactivity | Governing Factors | Supporting Rationale from Analogous Systems |

|---|---|---|---|

| Pyridine Nitrogen | Increased basicity (electronic), but sterically hindered accessibility for protonation, alkylation, and coordination. | +I effect of the alkyl group; significant steric hindrance from the bulky substituent. | Studies on 2-alkylpyridines show that steric bulk around the nitrogen influences reaction pathways and catalyst efficiency. nih.govrsc.org |

| Pyridine Ring (SEAr) | Slightly activated compared to pyridine, with a preference for substitution at the C5 position. | Weak +I effect of the substituent; steric hindrance at the C3 position. | General principles of electrophilic substitution on substituted pyridines. |

| Pyridine Ring (SNAr) | Slightly deactivated compared to pyridine. | Weak +I effect of the substituent, increasing electron density on the ring. | General principles of nucleophilic substitution on substituted pyridines. |

| Methyl Protons of the Substituent | Potentially acidic, allowing for deprotonation with a strong base to form a stabilized anion. | Anion stabilization by the adjacent pyridine ring. | Computational and experimental studies on the functionalization of the benzylic C-H bonds of 2-alkylpyridines demonstrate the feasibility of reactions at this position. rsc.orgresearchgate.net |

Structure-Function Relationship Predictions:

The function of this compound in a broader chemical or biological context would be directly linked to the reactivity patterns described above.

As a Ligand in Coordination Chemistry: The sterically hindered nitrogen atom would likely form less stable complexes with metal ions compared to less hindered pyridines. However, this steric bulk could also be exploited to enforce specific coordination geometries or to create catalysts with unique selectivity. The balance between the electronic enhancement of the nitrogen's donor ability and the steric hindrance would be a key determinant of its function as a ligand.

As a Building Block in Organic Synthesis: The acetal (B89532) group in the 2-(1,1-dimethoxyethyl) substituent is stable under basic and neutral conditions but can be hydrolyzed under acidic conditions to reveal a ketone functionality (2-acetylpyridine). This latent functionality makes this compound a useful synthetic intermediate. Its predicted reactivity at the C5 position or at the methyl group of the substituent could be utilized to introduce further functional groups before deprotection of the ketone.

Coordination Chemistry and Catalytic Applications

2-(1,1-Dimethoxyethyl)-pyridine as a Ligand in Metal Complexes

This compound is a derivative of pyridine (B92270), a fundamental six-membered heterocyclic organic compound with the chemical formula C₅H₅N. jscimedcentral.com Like pyridine, it possesses a nitrogen atom with a lone pair of electrons, making it a Lewis base capable of coordinating to metal ions to form stable metal complexes. alfachemic.com The substituent at the 2-position, a 1,1-dimethoxyethyl group, introduces specific steric and electronic properties that influence its role as a ligand.

Pyridine and its derivatives typically act as monodentate ligands, binding to a metal center through the nitrogen atom. alfachemic.com In the case of this compound, the primary binding site is the pyridine nitrogen. The oxygen atoms of the dimethoxyethyl group are generally not expected to participate in coordination due to the formation of an unstable four-membered chelate ring and the steric hindrance around the geminal methoxy (B1213986) groups.

The coordination of pyridine-type ligands can be influenced by several factors:

Steric Hindrance: The bulky 1,1-dimethoxyethyl group at the 2-position significantly increases steric crowding around the nitrogen donor atom. This steric bulk can affect the geometry of the resulting metal complex, influence the number of ligands that can coordinate to the metal center, and potentially create unique stereochemical environments.

Electronic Effects: The alkyl and methoxy groups are electron-donating, which can increase the electron density on the pyridine nitrogen, potentially enhancing its Lewis basicity and its ability to bind to metal ions. diva-portal.org

Flexidentate Behavior: While direct coordination of the ether oxygens is unlikely, some substituted pyridine ligands can exhibit flexidentate behavior, where a typically non-coordinating group may interact weakly with the metal center under specific geometric or electronic conditions. chemrxiv.orgresearchgate.net However, for this compound, this is considered improbable.

In multidentate systems, where other coordinating moieties are present on the pyridine ring, various coordination modes are possible. nih.govresearchgate.net For instance, Schiff base ligands derived from pyridine precursors can exhibit multiple coordination modes depending on the metal ion and reaction conditions. nih.gov Similarly, pyridine-dicarboxylate ligands can coordinate through the nitrogen and one or both carboxylate groups, leading to diverse structural motifs. nih.gov While this compound itself is a simple monodentate ligand, its derivatives could be designed to incorporate additional donor sites.

The synthesis of metal complexes involving pyridine-based ligands is typically achieved through the direct reaction of the ligand with a metal salt in a suitable solvent. jscimedcentral.com For this compound, a general synthetic procedure would involve mixing the ligand with a metal precursor, such as a metal halide or perchlorate, in a solvent like ethanol, methanol (B129727), or acetonitrile. samipubco.commdpi.com The reaction is often carried out with gentle heating and stirring to facilitate the formation of the complex, which may then be isolated by cooling, evaporation of the solvent, or precipitation. jscimedcentral.com

The characterization of these newly formed complexes relies on a suite of spectroscopic and analytical techniques:

Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique is used to identify the coordination of the pyridine nitrogen to the metal. Coordination typically causes a shift in the C=N and C=C stretching vibrations of the pyridine ring to higher frequencies.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the structure of the ligand within the complex. nih.govekb.eg Coordination to a paramagnetic metal center can lead to significant broadening or shifting of NMR signals, while coordination to diamagnetic metals allows for detailed structural analysis in solution. rsc.org Dynamic processes, such as ligand exchange or fluxionality, can also be studied using variable-temperature NMR. researchgate.net

UV-Visible (UV-Vis) Spectroscopy: This method provides information about the electronic transitions within the complex, particularly the d-d transitions of the metal ion and charge-transfer bands between the metal and the ligand. mdpi.com These spectra are crucial for determining the coordination geometry around the metal center (e.g., octahedral vs. tetrahedral). nih.gov

Mass Spectrometry: Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) are used to determine the mass-to-charge ratio of the complex, confirming its composition and stoichiometry. rsc.org

Single-Crystal X-ray Diffraction: This is the most definitive method for determining the solid-state structure of a metal complex. nih.govrsc.org It provides precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions, confirming the coordination mode of the ligand and the stereochemistry of the complex. rsc.org

| Technique | Information Obtained | Typical Observation for Pyridine Complexes |

|---|---|---|

| FT-IR | Ligand coordination, presence of counter-ions/solvents | Shift in pyridine ring vibrations (e.g., C=N, C=C stretches) |

| NMR (¹H, ¹³C) | Ligand structure in solution, complex symmetry | Shift of pyridine proton/carbon signals upon coordination |

| UV-Vis | Electronic structure, coordination geometry | d-d transition bands (metal-centered), MLCT/LMCT bands |

| Mass Spectrometry | Molecular weight, composition of the complex | Peak corresponding to the [M+L]ⁿ⁺ or related fragments |

| X-ray Diffraction | Precise solid-state structure, bond lengths/angles | Definitive geometry (e.g., octahedral, square planar) |

The steric bulk of the 2-(1,1-dimethoxyethyl) substituent is a critical factor in determining the stereochemistry and potential isomerism of its metal complexes. In complexes with coordination numbers of four or six, several types of isomerism can arise.

For an octahedral complex of the type [M(L)₂X₄], where L is this compound, the two bulky ligands would preferentially adopt a trans configuration to minimize steric repulsion between them. The cis isomer would likely be sterically disfavored.

In square planar complexes, such as those of Pd(II) or Pt(II), similar steric constraints apply. For a complex like [M(L)₂X₂], the trans isomer is generally more stable than the cis isomer when L is a bulky ligand.

Furthermore, the restricted rotation around the C(2)-C(substituent) bond due to the bulky nature of the 1,1-dimethoxyethyl group could lead to the existence of atropisomers in certain complex environments, although this is less common for simple monodentate ligands. In more complex structures, such as those involving pincer ligands, the connectivity of a bridging pyridyl fragment can lead to M–C/M–N isomerism, where the preference for one isomer over the other is dictated by the metal and the ancillary ligands. semanticscholar.org

Catalytic Roles of this compound-Derived Complexes

Pyridine-containing ligands are ubiquitous in catalysis due to their ability to tune the electronic and steric properties of a metal center, thereby influencing its catalytic activity and selectivity. alfachemic.comdiva-portal.org

Complexes derived from this compound are potential catalysts for a variety of organic transformations. The combination of steric bulk and electron-donating character can be advantageous in several catalytic cycles. Transition metal complexes featuring pyridine-based ligands have been successfully employed in:

Polymerization: Titanium-pyridine complexes can act as catalysts for the polymerization of olefins and alkynes. alfachemic.com

Hydrogenation: Rhenium and iron-pyridine complexes have shown activity in the hydrogenation of alkenes and the selective reduction of nitro groups. alfachemic.com

Hydroformylation: Rhodium(I) and Rhodium(III) complexes with pyridine ligands can catalyze the hydroformylation of ethylene (B1197577) hydrocarbons. alfachemic.com

Cross-Coupling Reactions: Palladium complexes are workhorses in C-C bond formation reactions. The steric and electronic properties of the 2-(1,1-dimethoxyethyl)pyridine ligand could modulate the reactivity and stability of a Pd(II) catalyst, for instance, in Suzuki or Heck coupling reactions. rsc.org

C-H Activation: Ruthenium, rhodium, and iridium complexes are known to catalyze C-H activation and functionalization. semanticscholar.org The ligand environment is crucial for achieving selectivity, and the steric hindrance provided by the 2-substituent could direct the catalytic reaction to a specific site on a substrate.

The performance of a catalyst based on this compound would depend on the specific metal and reaction. The bulky group could create a well-defined pocket around the metal center, potentially leading to enhanced selectivity, or it could hinder substrate approach, leading to lower activity. The combination of transition metal catalysis with other catalytic modes, such as organocatalysis, is a powerful strategy for developing new reactions. rsc.org

| Catalytic Reaction | Metal Center Example | Potential Role of the Ligand |

|---|---|---|

| Polymerization | Ti(IV) | Stabilize the active catalytic species |

| Hydrogenation | Fe(II), Re(V) | Modulate electronic properties for hydride transfer |

| Hydroformylation | Rh(I), Rh(III) | Control regioselectivity (linear vs. branched) |

| Cross-Coupling | Pd(II), Au(III) | Enhance catalyst stability and influence reductive elimination rsc.org |

| C-H Activation | Rh(III), Ir(III) | Provide steric direction and stabilize high-valent intermediates semanticscholar.org |

While this compound itself is achiral, it serves as a scaffold for the design of chiral ligands for use in asymmetric catalysis. The introduction of chirality is a key strategy for synthesizing enantiomerically enriched products, which is of paramount importance in the pharmaceutical and fine chemical industries. d-nb.infonih.gov

Chirality can be introduced into a pyridine ligand scaffold through several methods:

Introduction of a Chiral Center: A chiral center could be incorporated into the 1,1-dimethoxyethyl substituent. For example, replacing the methoxy groups with chiral diols would create a chiral acetal (B89532).

Planar Chirality: By incorporating the pyridine ring into a larger, rigid framework, such as in cyclophanes or ferrocene (B1249389) derivatives, planar chirality can be established. nih.gov

Axial Chirality: The synthesis of C₂-symmetric 2,2'-bipyridine (B1663995) ligands, where each pyridine ring bears a chiral substituent, can create axially chiral molecules that are highly effective in asymmetric catalysis. diva-portal.org

These chiral derivatives of this compound, when complexed with a suitable transition metal, could be applied to a range of enantioselective transformations. For example, chiral pyridine-oxazoline (PYBOX) ligands are widely used in copper-catalyzed reactions. Similarly, chiral pyridine-containing ligands have been employed in the asymmetric addition of organozinc reagents to aldehydes and the stereoselective dearomatization of pyridines. diva-portal.orgmdpi.com The specific design of the chiral ligand, building upon the basic this compound structure, would be crucial for achieving high levels of enantioselectivity in a given catalytic reaction. d-nb.info

Photophysical and Electrochemical Properties of Coordination Compounds (Relevant to Catalysis)

There is currently no available scientific literature detailing the photophysical and electrochemical properties of coordination compounds formed with this compound. Investigations into the luminescence, absorption spectra, quantum yields, excited-state lifetimes, and redox potentials of metal complexes involving this specific ligand have not been reported. Consequently, no data tables or detailed research findings on these properties and their relevance to catalysis can be presented.

Derivatives, Analogs, and Structure Activity Relationships

Synthesis of Functionalized Analogs and Homologs

The synthesis of functionalized analogs of 2-(1,1-dimethoxyethyl)-pyridine often involves multi-component reactions or the construction of the pyridine (B92270) ring from precursors already bearing the dimethoxyethyl moiety. This approach allows for the efficient generation of molecular diversity.

One notable example is the synthesis of 6-(1,1-dimethoxyethyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile . This compound can be produced on a large scale, highlighting the industrial applicability of methodologies utilizing the this compound framework. core.ac.uk

Furthermore, the dimethoxyethyl group is a key structural element in the synthesis of complex pharmaceutical agents. For instance, (2,2-dimethoxyethyl)benzylamine is a crucial intermediate in the synthetic pathway toward Dolutegravir, an important HIV-1 integrase inhibitor. nih.gov This demonstrates the value of this functional group in the construction of biologically active molecules.

The precursor, aminoacetaldehyde dimethyl acetal (B89532), is also widely used. It can participate in multi-component reactions to yield various heterocyclic systems. For example, it reacts with ketoacids and isocyanides to form substituted pyrrolidines. beilstein-journals.org It is also used to introduce the dimethoxyethyl group onto other aromatic systems, as seen in the synthesis of N-(2,2-dimethoxyethyl)-5-(dimethylamino)naphthalene-1-sulfonamide . nih.gov

Table 1: Examples of Synthesized Analogs and their Precursors

| Compound Name | Precursor/Starting Material | Synthetic Context | Reference |

| 6-(1,1-Dimethoxyethyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile | Not specified | Large-scale synthesis of pyridone derivatives | core.ac.uk |

| Dolutegravir Precursor | (2,2-Dimethoxyethyl)benzylamine | Synthesis of HIV-1 integrase inhibitors | nih.gov |

| Substituted Pyrrolidines | Aminoacetaldehyde dimethyl acetal | Ketoacid-based multi-component reactions | beilstein-journals.org |

| N-(2,2-Dimethoxyethyl)-5-(dimethylamino)naphthalene-1-sulfonamide | Aminoacetaldehyde dimethyl acetal | Sulfonylation of the amino group | nih.gov |

Strategies for Further Derivatization of the Pyridine and Acetal Moieties

Further modification of the this compound structure can be achieved by targeting either the pyridine ring or the acetal group. These derivatizations are key to fine-tuning the properties of the resulting molecules.

Derivatization of the Pyridine Moiety:

The pyridine ring is amenable to a variety of transformations. Standard methods in heterocyclic chemistry can be applied to introduce additional functional groups or to build fused ring systems. These methods include:

Electrophilic Aromatic Substitution: While pyridine itself is deactivated towards electrophilic attack, activation through N-oxide formation allows for the introduction of substituents at various positions.

Nucleophilic Aromatic Substitution: The presence of the nitrogen atom facilitates nucleophilic attack, especially with leaving groups at the 2- or 4-positions.

Cross-Coupling Reactions: Palladium-catalyzed reactions, such as Suzuki and Stille couplings, are powerful tools for introducing carbon-carbon bonds at halogenated positions of the pyridine ring. For example, a Stille cross-coupling has been used to introduce an acetyl group onto a pyridine ring in the synthesis of HIV-1 integrase inhibitors. nih.gov

Cycloauration: The nitrogen of the pyridine can direct metallation reactions, such as cycloauration, to functionalize the ring.

Derivatization of the Acetal Moiety:

The dimethoxyethyl group is a protected form of an acetyl group. This protecting group strategy is central to its utility in multi-step synthesis.

A key strategy involves the Groebke–Blackburn–Bienaymé (GBB) three-component reaction . In one example, 1-isocyano-2-(2,2-dimethoxyethyl)benzene is used as a precursor. The acetal moiety is stable under the GBB reaction conditions. In a subsequent step, the acetal is deprotected (hydrolyzed) to reveal the ketone, which then undergoes an intramolecular cyclization to form a new heterocyclic ring, such as an indole (B1671886) fused to an imidazo[1,2-a]pyridine (B132010) core. beilstein-journals.orgacs.org This demonstrates a powerful sequence of protection, reaction, deprotection, and cyclization.

Table 2: Strategies for Derivatization

| Moiety | Strategy | Example Reaction/Concept | Reference |

| Pyridine | N-Oxide Formation | Activation for electrophilic substitution | General Pyridine Chemistry |

| Pyridine | Cross-Coupling | Stille coupling to form C-C bonds | nih.gov |

| Acetal | Protection/Deprotection | GBB reaction followed by acid-catalyzed deprotection and intramolecular cyclization | beilstein-journals.orgacs.org |

Investigation of Structure-Reactivity Correlations for Modified Compounds

While specific structure-reactivity studies on a wide range of this compound derivatives are not extensively documented, correlations can be inferred from studies on analogous pyridine-containing compounds used in catalysis and medicinal chemistry.

The reactivity of pyridine derivatives is heavily influenced by the electronic properties of their substituents.